molecular formula C15H16BrN5O3 B11282090 2-Methoxyethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11282090
M. Wt: 394.22 g/mol
InChI Key: AOYUGTMENUIJDT-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, a bromophenyl group, and a methoxyethyl ester group

Preparation Methods

The synthesis of 2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of methyl or ethyl acetoacetate with 5-aminotetrazole, followed by the addition of various aromatic aldehydes in the presence of a catalyst. For instance, a cellulose-based silver-loaded magnetic bionanocomposite catalyst has been used to efficiently synthesize tetrazolo[1,5-a]pyrimidine derivatives . This method offers advantages such as high yield, short reaction time, and easy separation of the catalyst from the reaction mixture.

Chemical Reactions Analysis

2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives, such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and potential applications. The unique combination of the methoxyethyl ester and bromophenyl groups in the title compound distinguishes it from other derivatives, providing distinct properties and reactivity.

Properties

Molecular Formula

C15H16BrN5O3

Molecular Weight

394.22 g/mol

IUPAC Name

2-methoxyethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H16BrN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-3-5-11(16)6-4-10)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20)

InChI Key

AOYUGTMENUIJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OCCOC

Origin of Product

United States

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